molecular formula C23H23N3O B2386908 (E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 838873-55-5

(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2386908
CAS No.: 838873-55-5
M. Wt: 357.457
InChI Key: FVLDJDMKLJJCMG-DHZHZOJOSA-N
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Description

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Applications

Novel Syntheses of Heterocyclic Compounds : Katritzky et al. (2000) explored the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, showcasing the versatility of these compounds in producing a variety of substituted derivatives, highlighting their potential in medicinal chemistry and material sciences Katritzky, Qiu, He, & Yang, 2000.

Anticancer Activity : Dyson et al. (2014) described the synthesis and anticancer activity of compounds derived from oroidin, a pyrrole alkaloid, underscoring the significance of structural modification in enhancing bioactivity against various cancer cell lines, pointing towards the therapeutic potentials of similar compounds Dyson, Wright, Young, Sakoff, & McCluskey, 2014.

Antiviral Agents : Hamdouchi et al. (1999) developed a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, related to Enviroxime, with antirhinovirus activities. This study provides a framework for the development of antiviral drugs using similar heterocyclic cores Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999.

Selective Oxidations : Lipshutz et al. (2014) demonstrated the selective oxidation of allylic and benzylic alcohols in water, using nanoreactors. This method's applicability to a wide range of substrates underscores the importance of environmentally friendly reactions in organic synthesis, relevant to modifying compounds like "(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" Lipshutz, Hageman, Fennewald, Linstadt, Slack, & Voigtritter, 2014.

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

Properties

IUPAC Name

4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-2-14-25-17-19(16-22(25)27)23-24-20-12-6-7-13-21(20)26(23)15-8-11-18-9-4-3-5-10-18/h2-13,19H,1,14-17H2/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLDJDMKLJJCMG-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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